Piperazine pyrophosphate
Overview
Description
Piperazine pyrophosphate, also known as this compound, is a compound formed by the reaction between diphosphoric acid and piperazine. It is recognized for its unique properties and applications, particularly in the field of flame retardants. This compound is characterized by its white or off-white crystalline powder appearance and is known for its high char formation efficiency, good thermal stability, low smoke, non-toxicity, and low hygroscopicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphosphoric acid, compd. with piperazine (1:1) typically involves two main steps: demethylation and phosphorylation. Initially, dimethylpiperazine is prepared by reacting piperazine with an electrophile such as methyl chloride. This intermediate is then reacted with phosphoric acid chloride to form the final product .
Industrial Production Methods
In industrial settings, the preparation of diphosphoric acid, compd. with piperazine (1:1) involves heating piperazine diphosphate in solvents like water or methanol at temperatures ranging from 200-250°C for 0.5-1 hour. The product is then desolventized to achieve solid-liquid separation.
Chemical Reactions Analysis
Types of Reactions
Piperazine pyrophosphate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substitution reagents such as halides. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various phosphoric acid derivatives, while substitution reactions can produce a range of substituted piperazine compounds .
Scientific Research Applications
Piperazine pyrophosphate has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in biological systems due to its non-toxic nature.
Medicine: Explored for its potential therapeutic applications, although specific uses in medicine are still under research.
Industry: Employed as an environmentally friendly flame retardant in various industrial applications.
Mechanism of Action
The mechanism by which diphosphoric acid, compd. with piperazine (1:1) exerts its effects involves the formation of a protective char layer when exposed to heat. This char layer acts as a barrier, preventing the spread of flames and reducing the release of smoke and toxic gases. The molecular targets and pathways involved in this process include the interaction of the compound with the polymer matrix, leading to the formation of a stable char structure .
Comparison with Similar Compounds
Similar Compounds
- Phosphoric acid, compd. with piperazine (1:1)
- Polyphosphoric acid, compd. with piperazine (1:1)
- Phosphono dihydrogen phosphate, piperazine
Uniqueness
Piperazine pyrophosphate stands out due to its high char formation efficiency and good thermal stability compared to similar compounds. Its low smoke and non-toxic properties make it a preferred choice for flame retardant applications in various polymers .
Properties
IUPAC Name |
phosphono dihydrogen phosphate;piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.H4O7P2/c1-2-6-4-3-5-1;1-8(2,3)7-9(4,5)6/h5-6H,1-4H2;(H2,1,2,3)(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFNQNPDUTULBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.OP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14N2O7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10886791 | |
Record name | Diphosphoric acid, compd. with piperazine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10886791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Diphosphoric acid, compd. with piperazine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
66034-17-1 | |
Record name | Diphosphoric acid, compd. with piperazine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66034-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphosphoric acid, compd. with piperazine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066034171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphosphoric acid, compd. with piperazine (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diphosphoric acid, compd. with piperazine (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10886791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphosphoric acid, compd. with piperazine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diphosphoric acid, compd. with piperazine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHOSPHORIC ACID, COMPD. WITH PIPERAZINE (1:1) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTA3A6GZRH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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